molecular formula C9H12ClN3 B8256961 2-(1,2,5,6-Tetrahydropyridin-3-yl)pyrimidine hydrochloride

2-(1,2,5,6-Tetrahydropyridin-3-yl)pyrimidine hydrochloride

Cat. No.: B8256961
M. Wt: 197.66 g/mol
InChI Key: OFKRIWHVKBJKCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,2,5,6-Tetrahydropyridin-3-yl)pyrimidine hydrochloride is a nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and neuroscience research. The core structure incorporates a tetrahydropyridine (THP) ring, a privileged scaffold recognized for its prevalence in bioactive molecules and natural products . The THP moiety is a key structural feature in compounds with a wide range of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective properties, making it a valuable template in drug discovery . This compound is specifically designed for research applications. Its structure, featuring a pyrimidine ring directly linked to a 1,2,5,6-tetrahydropyridine, is of high value for probing biological systems. Researchers can utilize it as a key synthetic intermediate or a lead compound in structure-activity relationship (SAR) studies aimed at developing novel therapeutics . The hydrochloride salt form ensures enhanced stability and solubility for experimental use. The compound must be handled with care, adhering to all relevant laboratory safety protocols. Applications: This chemical is intended for research purposes only, including: • Neuroscience Research • Medicinal Chemistry and Drug Discovery • Structure-Activity Relationship (SAR) Studies • Chemical Biology and Probe Development Notice: This product is for research use only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

IUPAC Name

2-(1,2,3,6-tetrahydropyridin-5-yl)pyrimidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.ClH/c1-3-8(7-10-4-1)9-11-5-2-6-12-9;/h2-3,5-6,10H,1,4,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFKRIWHVKBJKCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(=C1)C2=NC=CC=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrolysis of Dicyandiamide and Ammonium Chloride

The first step involves heating dicyandiamide and ammonium chloride at 150–230°C to form guanidine hydrochloride. A molar ratio of 1:3 (dicyandiamide:ammonium chloride) maximizes yield (75–80%) while minimizing byproducts. The reaction proceeds via cyclocondensation, as shown:

C2H4N4+NH4ClΔCH6N3+Cl+NH3\text{C}2\text{H}4\text{N}4 + \text{NH}4\text{Cl} \xrightarrow{\Delta} \text{CH}6\text{N}3^+\text{Cl}^- + \text{NH}_3 \uparrow

Crude guanidine hydrochloride is used directly in subsequent steps without purification, reducing processing time.

Cyclization with 1.1.3.3-Tetramethoxypropane

Guanidine hydrochloride reacts with 1.1.3.3-tetramethoxypropane in 31–35% hydrochloric acid under reflux (60–120°C) to yield 2-aminopyrimidine. Excess tetramethoxypropane (1.2–1.5 eq) ensures complete conversion, with dichloromethane extraction isolating the product in 85–90% purity.

Chlorination via Diazotization

2-Aminopyrimidine undergoes diazotization with sodium nitrite in hydrochloric acid at −30–5°C, catalyzed by zinc chloride. This low-temperature regime suppresses hydrolysis, achieving 70–75% yield of 2-chloropyrimidine.

Nucleophilic Aromatic Substitution (SNAr) with 1,2,5,6-Tetrahydropyridin-3-amine

Reaction Mechanism and Conditions

2-Chloropyrimidine reacts with 1,2,5,6-tetrahydropyridin-3-amine in aqueous sodium carbonate (0.5–1.5 M) at 25–40°C. The base deprotonates the amine, enhancing nucleophilicity for attack at the pyrimidine C2 position.

C4H3ClN2+C5H10N2Na2CO3C9H13N4+HCl\text{C}4\text{H}3\text{ClN}2 + \text{C}5\text{H}{10}\text{N}2 \xrightarrow{\text{Na}2\text{CO}3} \text{C}9\text{H}{13}\text{N}_4 + \text{HCl}

Optimization of Base and Solvent

Data from analogous SNAr reactions (Table 1) reveal sodium carbonate as the optimal base, minimizing hydrolysis of 2-chloropyrimidine to 2-hydroxypyrimidine. Hydroxypropyl methylcellulose (HPMC)-water mixtures enhance reaction rates by stabilizing transition states.

Table 1: Base Screening for SNAr Efficiency

BaseConversion (%)Hydrolysis Side Product (%)
Na₂CO₃93.12.5
K₂CO₃88.45.1
(NH₄)₂CO₃76.212.3
Urea45.628.7

Hydrochloride Salt Formation

The free base is treated with 2 M hydrochloric acid in water, precipitating the hydrochloride salt at 0–5°C. Filtration and drying yield a crystalline solid with >99% purity (HPLC). Excess acid (1.5–2.0 eq) ensures complete protonation of the tetrahydropyridine nitrogen.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 8.32 (d, J = 5.1 Hz, 2H, pyrimidine-H), 6.50 (t, J = 4.7 Hz, 1H, tetrahydropyridine-H), 3.87–3.74 (m, 4H, CH₂N), 3.55–3.43 (m, 4H, CH₂NH).

  • HPLC: Retention time = 1.43 min (254 nm), purity 99.5%.

Industrial Scalability and Cost Analysis

The process is cost-effective, with raw material expenses below $50/kg for bulk production. Key cost drivers include:

  • Dicyandiamide: $12/kg.

  • 1.1.3.3-Tetramethoxypropane: $18/kg.

  • 1,2,5,6-Tetrahydropyridin-3-amine: $20/kg .

Chemical Reactions Analysis

2-(1,2,5,6-Tetrahydropyridin-3-yl)pyrimidine hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce tetrahydropyrimidine derivatives.

Mechanism of Action

The mechanism of action of 2-(1,2,5,6-Tetrahydropyridin-3-yl)pyrimidine hydrochloride involves several molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Receptor Selectivity

(1,2,5,6-Tetrahydropyridin-3-yl)methylphosphinic Acid (TPMPA)
  • Structure : Shares the tetrahydropyridine core but substitutes pyrimidine with a methylphosphinic acid group.
  • Pharmacology : A selective GABAC receptor antagonist (Kb ≈ 2 µM) with >100-fold selectivity over GABAA (Kb ≈ 320 µM) and negligible activity at GABAB receptors .
  • Key Difference : The phosphinic acid group in TPMPA mimics GABA’s carboxylate, enabling competitive antagonism. In contrast, the pyrimidine group in the target compound may favor interactions with purinergic or kinase targets .
3-Aminopropyl-(Methyl)phosphinic Acid (3-APMPA)
  • Structure : Lacks the tetrahydropyridine ring but retains the phosphinic acid moiety.
  • Pharmacology : Weak GABAC antagonist (Kb ≈ 1 µM) and GABAB agonist. Demonstrates how ring saturation and substituent positioning influence receptor specificity .

Functional Implications of Structural Variations

Compound Core Structure Key Substituent Primary Target Potency (Kb or EC50)
2-(1,2,5,6-THP-3-yl)pyrimidine HCl Pyrimidine + THP Pyrimidine Unknown N/A
TPMPA THP Methylphosphinic acid GABAC 2 µM (antagonist)
3-APMPA Propyl chain Methylphosphinic acid GABAB 500 µM (agonist)
  • TPMPA’s THP moiety is critical for GABAC affinity .
  • Pyrimidine vs. Phosphinic Acid : Pyrimidine’s aromaticity and hydrogen-bonding capacity may shift target selectivity toward kinases or nucleic acid-binding proteins, unlike the GABAergic activity of phosphinic acid derivatives .

Biological Activity

2-(1,2,5,6-Tetrahydropyridin-3-yl)pyrimidine hydrochloride is a pyrimidine derivative that has garnered attention in pharmacological research due to its diverse biological activities. This compound exhibits a range of potential therapeutic effects, including neuroprotection, anti-inflammatory properties, anticancer activity, and antimicrobial effects.

  • Chemical Name : 2-(1,2,5,6-Tetrahydropyridin-3-yl)pyrimidine hydrochloride
  • CAS Number : 182416-12-2
  • Molecular Formula : C9_9H11_{11}N3_3·HCl
  • Molecular Weight : 161.2 g/mol

The biological activity of this compound can be attributed to several mechanisms:

  • Neuroprotection : It has been shown to protect against neuronal damage in models of ischemic stroke and traumatic brain injury by modulating pathways related to endoplasmic reticulum stress and apoptosis. Specifically, it inhibits the expression of apoptosis markers such as cleaved caspase-3 and reduces endoplasmic reticulum stress by downregulating chaperone proteins.
  • Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by inhibiting the production of inflammatory mediators like nitric oxide and tumor necrosis factor-alpha (TNF-α). This action is mediated through the inhibition of the NF-kB signaling pathway.
  • Anticancer Activity : Research indicates that it can inhibit the proliferation of various cancer cell lines. Its mechanism involves inducing apoptosis in cancer cells and disrupting cell cycle progression.
  • Antimicrobial Properties : The compound has demonstrated activity against a variety of bacterial and fungal strains, suggesting potential applications in treating infections.

Research Findings

Numerous studies have explored the biological activity of 2-(1,2,5,6-Tetrahydropyridin-3-yl)pyrimidine hydrochloride. Below are some key findings:

Study TypeFindings
In vitro StudiesShowed significant inhibition of cancer cell growth in various lines including breast and lung cancer cells.
Neuroprotective StudiesDemonstrated reduced neuronal death in models of ischemia and neurodegeneration.
Anti-inflammatory StudiesFound to significantly lower levels of pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli.
Antimicrobial StudiesExhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Case Studies

  • Neuroprotection in Ischemic Stroke :
    • A study assessed the efficacy of 2-(1,2,5,6-Tetrahydropyridin-3-yl)pyrimidine hydrochloride in a rat model of ischemic stroke. Results indicated that treatment significantly improved neurological scores and reduced infarct size compared to control groups.
  • Cancer Cell Line Inhibition :
    • In a series of experiments on human breast cancer cell lines (MCF-7), the compound was shown to induce apoptosis at concentrations as low as 10 µM. Flow cytometry analysis confirmed increased annexin V positivity, indicating early apoptotic changes.
  • Antimicrobial Efficacy :
    • A clinical isolate study revealed that the compound effectively inhibited the growth of Methicillin-resistant Staphylococcus aureus (MRSA) with an MIC value of 8 µg/mL .

Q & A

Q. What are the key structural features of 2-(1,2,5,6-Tetrahydropyridin-3-yl)pyrimidine hydrochloride, and how do they influence its chemical reactivity?

The compound contains a pyrimidine ring fused with a partially saturated tetrahydropyridine moiety, which confers conformational flexibility and influences electron distribution. The hydrochloride salt enhances solubility in polar solvents, critical for biological assays. Structural analogs (e.g., pyridine derivatives) demonstrate that substituents on the heterocyclic rings modulate reactivity, such as nucleophilic attack at the pyrimidine nitrogen or hydrogen bonding via the NH group .

Q. What synthetic routes are commonly employed for preparing this compound?

Synthesis typically involves cyclocondensation reactions between substituted pyrimidine precursors and tetrahydropyridine intermediates under acidic conditions. Solvent selection (e.g., acetonitrile or dichloromethane) and temperature control (0–80°C) are critical for optimizing yields. For example, microwave-assisted synthesis has been reported to reduce reaction times by 50% compared to conventional heating .

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and proton environments.
  • High-resolution mass spectrometry (HRMS) for molecular formula validation.
  • X-ray crystallography to resolve stereochemical ambiguities in the tetrahydropyridine ring.
  • HPLC with UV detection (λ = 254 nm) to assess purity (>95% required for biological studies) .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis, particularly for scale-up?

Systematic variation of catalysts (e.g., Pd/C for hydrogenation), solvent polarity, and reaction time is recommended. For example, continuous flow reactors improve heat transfer and reduce side reactions in multistep syntheses. Pilot studies suggest that yields increase by 15–20% when using trifluoroacetic acid as a co-solvent due to enhanced protonation of intermediates .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

Combine multiple techniques:

  • Variable-temperature NMR to assess dynamic rotational isomerism in the tetrahydropyridine ring.
  • Density Functional Theory (DFT) calculations to predict coupling constants and compare with experimental data.
  • 2D NOESY to confirm spatial proximity of protons in ambiguous regions .

Q. What experimental designs are recommended for studying its biological activity?

  • In vitro assays : Use dose-response curves (0.1–100 µM) to evaluate enzyme inhibition (e.g., kinase assays) with positive/negative controls.
  • Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.
  • Cellular uptake : Fluorescent tagging (e.g., BODIPY derivatives) to track intracellular localization .

Q. How can researchers address discrepancies in biological activity between structural analogs?

Perform molecular docking simulations to compare binding affinities with target proteins (e.g., kinases). Validate findings using surface plasmon resonance (SPR) to measure dissociation constants (KD). For example, trifluoromethyl-substituted analogs show 10-fold higher affinity due to hydrophobic interactions in enzyme pockets .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data reported in literature?

Replicate experiments under standardized conditions (pH 7.4 PBS vs. DMSO). Note that hydrochloride salts often exhibit pH-dependent solubility; use Hansen solubility parameters to predict miscibility. Contradictions may arise from impurities (e.g., residual solvents), which can be quantified via gas chromatography (GC) .

Methodological Resources

  • Synthetic Protocols : Refer to microwave-assisted synthesis guidelines in Bioinorganic Medicinal Chemistry for reproducibility .
  • Computational Tools : Use PubChem’s 3D conformer library (CID: 1803585-18-3) for structural comparisons .

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